molecular formula C21H42N4O3S3 B1667073 BIM-46068 CAS No. 201487-53-8

BIM-46068

Cat. No.: B1667073
CAS No.: 201487-53-8
M. Wt: 494.8 g/mol
InChI Key: IRLFXGFBZICNNV-IGKNDFSCSA-N
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Description

BIM-46068 is a non-peptide analog inhibitor of farnesyltransferase (FTase), an enzyme critical for the post-translational modification of signaling proteins like Ras, which are implicated in cancer progression . Structurally, BIM-46068 is the methyl ester prodrug of BIM-46050, its free acid form, designed to enhance cellular penetration by esterifying the C-terminal carboxylate group . It exhibits potent FTase inhibition with an IC50 value in the nanomolar range (<1 nM) and demonstrates remarkable selectivity (>3,000-fold) for FTase over geranylgeranyltransferase (GGTase), a related enzyme that modifies distinct protein substrates .

Preclinical studies highlight its broad-spectrum anti-proliferative activity in human tumor cell lines and efficacy in inhibiting tumor xenograft growth in athymic nude mice . Unlike typical chemotherapeutic agents, BIM-46068 exhibits a distinct anti-proliferative profile, as determined by Compare analysis using Pearson correlation coefficients across a panel of cell lines . This unique activity spectrum suggests a mechanism diverging from conventional DNA-damaging or microtubule-targeting drugs.

Properties

CAS No.

201487-53-8

Molecular Formula

C21H42N4O3S3

Molecular Weight

494.8 g/mol

IUPAC Name

methyl (2S)-2-[[(4R)-3-[(2S,3S)-2-[[(2R)-2-amino-3-sulfanylpropyl]amino]-3-methylpentyl]-5,5-dimethyl-1,3-thiazolidine-4-carbonyl]amino]-4-methylsulfanylbutanoate

InChI

InChI=1S/C21H42N4O3S3/c1-7-14(2)17(23-10-15(22)12-29)11-25-13-31-21(3,4)18(25)19(26)24-16(8-9-30-6)20(27)28-5/h14-18,23,29H,7-13,22H2,1-6H3,(H,24,26)/t14-,15+,16-,17+,18+/m0/s1

InChI Key

IRLFXGFBZICNNV-IGKNDFSCSA-N

SMILES

CCC(C)C(CN1CSC(C1C(=O)NC(CCSC)C(=O)OC)(C)C)NCC(CS)N

Isomeric SMILES

CC[C@H](C)[C@@H](CN1CSC([C@H]1C(=O)N[C@@H](CCSC)C(=O)OC)(C)C)NC[C@H](CS)N

Canonical SMILES

CCC(C)C(CN1CSC(C1C(=O)NC(CCSC)C(=O)OC)(C)C)NCC(CS)N

Appearance

white solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO, not in water

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

BIM46068;  BIM 46068;  BIM-46068.

Origin of Product

United States

Biological Activity

BIM-46068 is a compound that has garnered attention in the field of biochemistry and pharmacology due to its potential biological activities. This article provides a comprehensive overview of the biological activity associated with BIM-46068, including its mechanisms of action, effects on cellular processes, and implications for therapeutic applications.

BIM-46068 functions primarily as a modulator of the Bim protein family, which plays a crucial role in regulating apoptosis (programmed cell death) and autophagy (cellular degradation processes). The Bim protein family consists of several isoforms, each contributing differently to these biological processes. Specifically, BIM-46068 has been shown to influence the balance between pro-apoptotic and anti-apoptotic signals within cells.

  • Apoptosis Regulation : BIM-46068 enhances the pro-apoptotic activity of Bim isoforms, particularly BimEL and BimS, by promoting their interaction with anti-apoptotic proteins like Bcl-2. This interaction leads to increased mitochondrial membrane permeabilization and subsequent activation of caspases, which are essential for executing apoptosis .
  • Autophagy Induction : The compound also appears to facilitate autophagic processes by supporting lysosomal acidification and positioning. For instance, studies have indicated that BIM-46068 can restore acidic vesicle formation in Bim-deficient T-cells, thereby enhancing autophagic degradation pathways . This dual role in apoptosis and autophagy suggests that BIM-46068 could be leveraged for therapeutic strategies targeting cancer cells that evade death through these pathways.

Table 1: Summary of Biological Activities of BIM-46068

Activity TypeEffect on CellsMechanism
Apoptosis InductionIncreased cell deathEnhances BimEL/BimS activity
Autophagy SupportPromotes lysosomal acidificationRestores acidic vesicles
Cytokine ResponseModulates IL-7 signalingInfluences T-cell survival

Case Studies

Recent studies have illustrated the potential applications of BIM-46068 in various contexts:

  • Cancer Therapy : In a study involving T-cells, treatment with BIM-46068 resulted in increased sensitivity to apoptosis upon IL-7 withdrawal. This finding suggests that compounds like BIM-46068 could enhance the efficacy of existing cancer therapies by sensitizing tumor cells to apoptotic signals .
  • Autoimmune Disorders : Given its role in regulating T-cell apoptosis, BIM-46068 may offer therapeutic benefits in autoimmune diseases where autoreactive T-cells persist. By promoting the elimination of these cells, BIM-46068 could help restore immune homeostasis .
  • Neurodegenerative Diseases : The modulation of autophagy by BIM-46068 indicates potential applications in neurodegenerative diseases where impaired autophagic processes contribute to cellular dysfunction. Enhancing autophagy could aid in clearing misfolded proteins and damaged organelles .

Research Findings

Research has consistently highlighted the importance of Bim isoforms in mediating cellular responses to stress signals. For example, studies have demonstrated that:

  • BimL is crucial for lysosomal positioning and acidification, which are necessary for effective autophagic degradation.
  • Inhibition of lysosomal acidification led to accelerated cell death in T-cells containing Bim, underscoring the importance of this pathway in maintaining cellular viability under stress conditions .

Comparison with Similar Compounds

Comparison with Similar Compounds

BIM-46068 belongs to the class of non-peptide FTase inhibitors, distinguishing it from other FTase inhibitor (FTI) categories such as CAAX peptide analogs, FPP analogs, and bisubstrate inhibitors . Below, key comparisons are made with structurally and mechanistically related FTIs.

Structural and Mechanistic Differences

Compound Class Key Structural Features Mechanism of Action
BIM-46068 Non-peptide analog Methyl ester derivative of BIM-46050 Competes with CAAX motif for FTase binding
B581 CAAX peptide analog Modified tetrapeptide (Cys-Val-Phe-Met) Mimics CAAX motif to block FTase
FTI-277 CAAX peptide analog Methyl ester of FTI-276 (Cys-Val-Phe-Met) Competes with CAAX motif
L-739750 CAAX peptide analog Peptidomimetic with thiol-containing backbone Binds FTase active site
R-115777 FPP analog Imidazole-containing tricyclic compound Competes with farnesyl pyrophosphate (FPP)

BIM-46068’s non-peptide structure avoids the pharmacokinetic limitations of peptide-based inhibitors (e.g., poor oral bioavailability and protease susceptibility). Its esterification enhances membrane permeability compared to its free acid form, BIM-46050, though both share similar potency and selectivity .

In Vitro Potency and Selectivity

Compound IC50 (FTase) Selectivity (FTase/GGTase) Key Advantages
BIM-46068 <1 nM >3,000-fold Enhanced cellular uptake due to ester
BIM-46050 <1 nM >3,000-fold Active metabolite of BIM-46068
FTI-277 ~1–10 nM ~100–1,000-fold Potent but lower selectivity
L745,631 ~10 nM Data not available 2-substituted piperazine scaffold

BIM-46068 and BIM-46050 exhibit superior selectivity over GGTase compared to FTI-277, reducing off-target effects on geranylgeranylated proteins like Rho family GTPases .

Anti-Proliferative Spectrum

  • BIM-46068 : Demonstrates unique anti-proliferative activity across diverse tumor cell lines, with a Pearson correlation coefficient profile distinct from standard chemotherapeutics (e.g., cisplatin, taxanes) .
  • FTI-277 : Shows activity in Ras-mutated cancers but overlaps partially with DNA-damaging agents due to secondary effects on stress-response pathways .

Preclinical Efficacy

  • BIM-46068 inhibits tumor growth in xenograft models, notably in pancreatic and colon cancers, with minimal toxicity at effective doses .
  • L-739750 : Despite potency, poor bioavailability hindered its clinical advancement .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 2
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